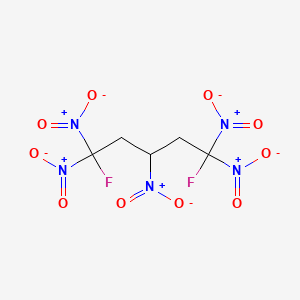

1,5-Difluoro-1,1,3,5,5-pentanitropentane

Description

Structure

3D Structure

Properties

CAS No. |

84004-77-3 |

|---|---|

Molecular Formula |

C5H5F2N5O10 |

Molecular Weight |

333.12 g/mol |

IUPAC Name |

1,5-difluoro-1,1,3,5,5-pentanitropentane |

InChI |

InChI=1S/C5H5F2N5O10/c6-4(9(15)16,10(17)18)1-3(8(13)14)2-5(7,11(19)20)12(21)22/h3H,1-2H2 |

InChI Key |

BIGQPUNXZVPVOR-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CC([N+](=O)[O-])([N+](=O)[O-])F)[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Studies of 1,5 Difluoro 1,1,3,5,5 Pentanitropentane

Strategies for the Introduction of Nitro and Fluoro Functionalities into Pentane (B18724) Scaffolds

The construction of a polynitro- and polyfluoro-substituted pentane backbone necessitates robust and selective methods for the incorporation of nitro and fluoro groups. The following sections detail established strategies for achieving this functionalization on alkane precursors.

Electrophilic Nitration Pathways for Alkane Precursors

Electrophilic nitration is a fundamental process for the introduction of nitro groups onto an organic molecule. For alkane precursors, this typically involves the reaction of the hydrocarbon with a nitrating agent. Common nitrating agents include nitric acid, mixed acid (a mixture of nitric and sulfuric acids), and nitrogen pentoxide (N₂O₅). The mechanism of electrophilic nitration of alkanes can proceed through different pathways, including radical and ionic mechanisms, depending on the reaction conditions and the nature of the substrate.

For precursors to polynitro compounds, the introduction of the first nitro group can deactivate the alkane chain towards further electrophilic attack. However, in the synthesis of energetic materials, more forcing conditions or alternative strategies are often employed to achieve higher degrees of nitration. One such strategy involves the nitration of precursor molecules that already contain activating groups or are susceptible to nitration at specific positions. For instance, the nitration of 1,1,1,3,5,5,5-heptanitropentane to 1,1,1,3,3,5,5,5-octanitropentane (B14374054) demonstrates the feasibility of introducing additional nitro groups into an already highly nitrated pentane derivative rsc.org.

Halogenation Reactions in the Synthesis of Polynitropentanes

Halogenation, particularly fluorination, is a key step in the synthesis of many advanced energetic materials. The introduction of fluorine atoms can significantly enhance the density and thermal stability of the resulting compound. The synthesis of gem-dinitromethylated and fluorodinitromethylated derivatives of various heterocyclic compounds has been reported, showcasing the importance of this functionalization nih.govconsensus.app.

The direct fluorination of hydrocarbons with elemental fluorine is a highly exothermic and often non-selective process. Therefore, milder and more selective fluorinating agents are generally preferred in the synthesis of complex molecules. Electrophilic fluorinating agents, such as perchloryl fluoride (B91410) (FClO₃), have been used for the fluorination of activated carbon atoms, such as those adjacent to nitro groups wikipedia.org. The reaction of carbanions of nitroalkanes with electrophilic fluorinating agents provides a more controlled method for the introduction of fluorine.

Reaction Pathways and Synthetic Route Optimization for 1,5-Difluoro-1,1,3,5,5-pentanitropentane

A plausible synthetic route to this compound would likely involve the initial synthesis of a polynitropentane precursor followed by selective fluorination.

Reactions Involving Salts of Symmetric Polynitropentanes

A key strategy in the functionalization of polynitroalkanes is the formation of their corresponding salts. The acidic protons on the carbon atoms bearing nitro groups can be abstracted by a base to form a stabilized carbanion. These carbanions can then react with various electrophiles.

A potential precursor to the target molecule is 1,1,3,5,5-pentanitropentane. While a direct synthesis of this specific compound is not widely reported, its synthesis can be envisioned through a Michael addition of the anion of dinitromethane (B14754101) to two equivalents of a suitable three-carbon electrophile, or a stepwise approach involving the Michael addition of a nitromethane (B149229) anion to a nitroalkene followed by further nitration and chain extension. The Michael addition of nitroalkanes to nitroalkenes is a known method for the formation of 1,3-dinitro compounds ijrpc.commsu.edu.

Once 1,1,3,5,5-pentanitropentane is obtained, it can be deprotonated at the C-1 and C-5 positions to form a dianion. This dianion would then be a suitable nucleophile for reaction with an electrophilic fluorinating agent.

Regioselectivity and Yield Considerations in Fluoronitropentane Synthesis

The fluorination of the dianion of 1,1,3,5,5-pentanitropentane would need to be carefully controlled to ensure regioselectivity and maximize the yield of the desired 1,5-difluoro product. The choice of the fluorinating agent is critical in this step. Perchloryl fluoride has been used for the fluorination of carbanions of nitro compounds, although its use requires caution due to its reactivity wikipedia.orgthieme-connect.de. Modern electrophilic fluorinating agents, such as Selectfluor®, offer milder and often more selective alternatives.

The reaction conditions, including temperature, solvent, and the nature of the counter-ion of the polynitropentane salt, would all play a significant role in the outcome of the reaction. Optimization of these parameters would be necessary to achieve a high yield of this compound and minimize the formation of byproducts. The synthesis of fluorodinitromethyl energetic compounds often involves the fluorination of a gem-dinitro precursor, indicating that this is a viable synthetic strategy energetic-materials.org.cn.

Exploration of Novel Synthetic Methodologies Relevant to Energetic Materials

The field of energetic materials is continuously evolving, with ongoing research into new synthetic methods to create molecules with improved performance and safety characteristics. The introduction of fluorodinitromethyl groups is a recognized strategy to enhance the properties of energetic materials rsc.org.

Application of Rearrangement Reactions in Fluoronitroalkane Synthesis

While rearrangement reactions are a cornerstone of organic synthesis for constructing complex molecular architectures, their application in the direct synthesis of aliphatic fluoronitroalkanes is not extensively documented in publicly available literature. Rearrangement reactions typically involve the migration of a functional group or atom within a molecule to form a structural isomer. Many well-known rearrangements, such as the Beckmann, Hofmann, Curtius, and Schmidt rearrangements, are pivotal in the synthesis of amines and amides from carbonyl compounds or their derivatives. For instance, the Beckmann rearrangement transforms an oxime into an amide or lactam, and the Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom.

Theoretically, a multi-step synthetic pathway to a fluoronitroalkane could involve a rearrangement reaction to construct a key intermediate. For example, a precursor molecule containing both fluorine and a group amenable to rearrangement could be envisioned. However, the harsh conditions often required for these reactions, such as strong acids or high temperatures, may be incompatible with the sensitive nitro groups, which are prone to decomposition.

Research into the rearrangement of aromatic nitro compounds has been conducted, exploring the migration of nitro groups on an aromatic ring under acidic conditions. However, the mechanisms and applicability of such rearrangements to aliphatic systems, particularly those containing fluorine, are not well established. The development of milder rearrangement conditions could potentially open avenues for their use in the synthesis of complex fluoronitroalkanes, but currently, this remains a speculative approach for a molecule like this compound.

Advancements in Catalytic and C-H Activation Nitration for Alkane Derivatives

The direct functionalization of alkane C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and efficient route to functionalized molecules compared to traditional multi-step methods that often require pre-functionalized starting materials. Recent advancements in catalysis have provided several promising methods for the nitration of alkanes via C-H activation.

One approach involves the use of metal nitrates as both the catalyst precursor and the nitro source. For instance, iron(III) nitrate (B79036) has been shown to be effective for the nitration of various alkanes. The reaction is believed to proceed through a radical mechanism involving the in-situ generation of metal oxide catalytic species that activate the alkane C-H bond and promote the transfer of a nitro group.

Another significant development is the use of nitric acid in conjunction with polyoxometalate catalysts. These catalysts can efficiently promote the nitration of a variety of alkanes under relatively mild conditions. The proposed mechanism involves the polyoxometalate abstracting a hydrogen atom from the alkane to form an alkyl radical, which is then trapped by nitrogen dioxide generated from the reduction of nitric acid.

Furthermore, photochemical methods have been developed for the nitration of alkanes. UV-induced C-H functionalization of alkanes with nitrogen dioxide in supercritical carbon dioxide has been demonstrated as a safe and effective method. This approach offers good yields of nitroalkanes and avoids the use of harsh reagents.

While these methods have shown success in the C-H nitration of simple alkanes, their application to the synthesis of a highly functionalized molecule like this compound is fraught with challenges. The presence of multiple electron-withdrawing nitro groups would deactivate the remaining C-H bonds, making subsequent nitrations increasingly difficult. Moreover, the fluorine atoms would also influence the reactivity of the C-H bonds.

The simultaneous or sequential introduction of both fluorine and nitro groups via C-H activation is an even more complex endeavor. While transition-metal-catalyzed C-H fluorination has been developed, a combined catalytic system for both nitration and fluorination of an alkane substrate to produce a specific isomer of a polynitrofluoroalkane has not been reported. It is more likely that the synthesis of this compound would rely on a multi-step approach starting with a precursor that already contains either the fluorine atoms or some of the nitro groups.

Table of Research Findings on Catalytic Alkane Nitration

| Catalyst/Reagent System | Substrate Scope | Proposed Mechanism | Key Advantages | Potential Limitations for Complex Synthesis |

| Metal Nitrates (e.g., Fe(NO₃)₃) | Various alkanes | Radical mechanism with in-situ generated metal oxide | Inexpensive and readily available reagents | Low selectivity for polynitration; deactivation by existing nitro groups |

| Nitric Acid / Polyoxometalates | Variety of alkanes | Radical-chain pathway | Mild reaction conditions; good yields | Catalyst compatibility with fluorinated substrates is unknown |

| UV / NO₂ in supercritical CO₂ | Cyclic and linear alkanes | Radical mechanism | Safe and environmentally friendly solvent | Requires specialized equipment; control of regioselectivity is challenging |

Advanced Characterization Techniques and Structural Elucidation in Research

X-ray Crystallography for Conformation Analysis of Fluoronitropentanes

X-ray crystallography stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For complex molecules like fluoronitropentanes, single-crystal X-ray diffraction provides invaluable data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state.

The conformational preferences of fluorinated alkanes are influenced by a variety of factors, including steric hindrance and electrostatic interactions between the fluorine atoms and other substituents. For instance, studies on 1,3-difluorinated alkanes have shown that the arrangement of fluorine atoms significantly impacts the conformational profile of the alkane chain. semanticscholar.orgnih.gov The gauche effect, where the preference for a gauche conformation (a 60° dihedral angle) is observed between electronegative substituents, can play a significant role. In the case of 1,5-Difluoro-1,1,3,5,5-pentanitropentane, the presence of multiple bulky and electron-withdrawing nitro groups in close proximity to the fluorine atoms would lead to a highly complex interplay of steric and electronic effects, dictating the preferred solid-state conformation.

A hypothetical X-ray crystallographic analysis of this compound would provide precise data on the orientation of the nitro groups relative to the fluorine atoms and the carbon backbone. This information is crucial for understanding the molecule's density, stability, and energetic properties.

Table 1: Hypothetical Crystallographic Data for a Fluoronitropentane

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

Note: This table is illustrative and does not represent actual experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Complex Fluoronitroalkanes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of organic molecules in solution. For complex fluoronitroalkanes, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential for a complete structural assignment.

Table 2: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H | Predicted Range | Predicted Pattern | Predicted Values |

| ¹³C | Predicted Range | ||

| ¹⁹F | Predicted Range | Predicted Pattern | Predicted Values |

Note: This table is illustrative and based on general principles of NMR spectroscopy for fluorinated and nitrated organic compounds, not on specific experimental data.

Elemental Analysis and Mass Spectrometry in Research Characterization

Elemental analysis and mass spectrometry are fundamental techniques used to determine the elemental composition and molecular weight of a compound, providing crucial confirmation of its identity.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which can then be used to confirm its molecular formula. The fragmentation pattern observed in the mass spectrum provides additional structural information. For fluorocarbons, fragmentation often involves the loss of fluorine atoms or fluorinated fragments. nist.gov In the case of a fluoronitropentane, characteristic fragmentation pathways would likely involve the loss of nitro groups (NO₂) and fluorine-containing fragments. The analysis of these fragmentation patterns can help to piece together the structure of the molecule. libretexts.orgchemguide.co.ukwikipedia.org

Elemental analysis provides the percentage composition of each element (C, H, N, F, O) in the compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula to verify its accuracy.

Table 3: Expected Elemental Analysis and Mass Spectrometry Data

| Analysis | Expected Value |

|---|---|

| Molecular Formula | C₅H₅F₂N₅O₁₀ |

| Molecular Weight | 353.12 g/mol |

| Elemental Composition | C: 16.99%, H: 1.43%, F: 10.76%, N: 19.83%, O: 51.00% |

| HRMS (M+) | Calculated m/z |

Note: The elemental composition and molecular weight are calculated based on the chemical formula.

Computational Chemistry and Theoretical Investigations of 1,5 Difluoro 1,1,3,5,5 Pentanitropentane

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of energetic molecules at an atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in materials science and chemistry for investigating the electronic structure of many-body systems. wikipedia.org DFT is particularly useful for studying energetic materials because it balances computational cost with accuracy, making it feasible to analyze relatively large molecules. acs.orgusf.edu In the context of energetic compounds, DFT is employed to perform geometry optimization to find the most stable three-dimensional structure of a molecule. odu.edu

From this optimized geometry, a wealth of information can be obtained, including:

Molecular Properties: Bond lengths, bond angles, and dihedral angles that define the molecular architecture.

Electronic Properties: The distribution of electrons, dipole moment, and the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and stability.

Vibrational Frequencies: These calculations can predict the infrared (IR) spectrum of the molecule and confirm that the optimized structure is a true energy minimum. They are also used to calculate zero-point vibrational energy (ZPVE) and thermal contributions to thermodynamic properties like enthalpy and entropy.

For a molecule like 1,5-Difluoro-1,1,3,5,5-pentanitropentane, DFT calculations would be the first step in characterizing its fundamental properties before proceeding to more complex simulations. usf.edu

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netyoutube.com

In fluoronitropentanes, the MEP surface is heavily influenced by the highly electronegative fluorine atoms and the nitro (NO₂) groups.

Negative Regions: The most negative regions are typically located around the oxygen atoms of the nitro groups, indicating these are sites susceptible to electrophilic attack.

Positive Regions: The presence of multiple electron-withdrawing nitro and fluoro groups can create significant positive potential regions around the carbon backbone and hydrogen atoms.

Analyzing the MEP and the distribution of partial atomic charges provides insight into intermolecular interactions that govern the packing of molecules in a crystal lattice, a critical factor for the density and sensitivity of an energetic material. rsc.org Quantum-chemical computations are used to rationalize factors controlling crystallization behavior, including the energies of various intermolecular interactions. rsc.org

| Atom | Functional Group | Typical Predicted Partial Charge (a.u.) |

|---|---|---|

| F | C-F | -0.25 to -0.40 |

| O | C-NO₂ | -0.35 to -0.50 |

| N | C-NO₂ | +0.50 to +0.70 |

| C (bonded to F and NO₂) | F-C-(NO₂)₂ | +0.40 to +0.60 |

| H | C-H | +0.10 to +0.20 |

Molecular Dynamics Simulations for Investigating Intramolecular Interactions and Conformational Landscapes

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic view of molecular behavior. researchgate.net This approach is crucial for exploring the conformational landscape of flexible molecules like this compound. nih.govnih.govresearchgate.net

Conformational analysis is the study of the different 3D arrangements a molecule can adopt through rotation around its single bonds. libretexts.org For a pentane (B18724) derivative, rotation around the C-C bonds can lead to numerous conformers with different energies and stabilities. MD simulations can map this conformational landscape, identifying the most stable (lowest energy) conformers and the energy barriers between them. nih.gov

These simulations provide critical insights into:

Intramolecular Interactions: The simulations reveal how different parts of the molecule interact, such as steric hindrance between bulky nitro groups or potential intramolecular hydrogen bonding.

Molecular Flexibility: Understanding the flexibility of the carbon backbone is important, as it can influence the molecule's ability to pack efficiently in a crystal, which affects density and sensitivity.

Trigger Bond Analysis: In nitramine explosives, the N-NO₂ bond is often considered a "trigger bond" for decomposition. MD simulations can track the statistical distribution of these bond lengths, with longer average lengths sometimes correlating with increased sensitivity. nih.gov

Theoretical Prediction of Energetic Performance Parameters

A primary goal of computational studies on energetic materials is to predict their performance without the need for hazardous and expensive synthesis and testing. scispace.commdpi.com Key performance metrics include the heat of formation, detonation velocity, and detonation pressure.

The heat of formation (ΔHf) is a fundamental thermodynamic property that represents the net energy stored in a molecule. For energetic materials, a high positive heat of formation is desirable as it contributes to a greater energy release upon decomposition. Experimental determination of ΔHf for novel compounds, particularly fluorinated ones, can be challenging. nih.gov

Computational chemistry offers reliable methods to predict gas-phase heats of formation. nih.gov High-level ab initio methods or DFT can be used to calculate the total energies of the molecule and its constituent elements in their standard states. Isodesmic reactions, which are hypothetical reactions where the number and type of chemical bonds are conserved, are often employed. By using well-known experimental ΔHf values for the other molecules in the balanced reaction, the unknown ΔHf of the target molecule can be calculated with high accuracy. For fluorinated compounds, specific computational strategies have been developed to extend these methods and evaluate the quality of existing data. nih.gov

Detonation velocity (D) and detonation pressure (PCJ) are the most important parameters for characterizing the performance of an explosive. mdpi.com Computational models are routinely used to predict these properties. nih.govacs.org

Many predictive models rely on key inputs that are themselves calculated computationally:

Solid-State Density (ρ): Density is a critical factor, as detonation performance is highly dependent on it. Computational methods can predict crystal packing arrangements to estimate the theoretical maximum density.

Solid-Phase Heat of Formation (ΔHf,solid): This is derived from the calculated gas-phase heat of formation and an estimated heat of sublimation.

Once these parameters are obtained, detonation properties can be estimated using various models, including thermochemical codes like Cheetah, which simulate the chemical equilibrium of detonation products. nih.govacs.org Simpler, empirical methods like the Kamlet-Jacobs equations also provide good estimates and are widely used for initial screening of new energetic molecules. scispace.com More recently, machine learning models trained on large datasets of known energetic materials have emerged as powerful tools for rapidly predicting performance from molecular structure alone. scispace.comarxiv.org

| Compound | Predicted Density (g/cm³) | Predicted ΔHf,solid (kJ/mol) | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) |

|---|---|---|---|---|

| RDX | 1.82 | +61.5 | 8.75 | 34.0 |

| HMX | 1.91 | +74.9 | 9.10 | 39.0 |

| PETN | 1.77 | -538.5 | 8.30 | 31.5 |

| This compound | Estimated Value | Estimated Value | Estimated Value | Estimated Value |

| Compound Name | Abbreviation / Common Name |

|---|---|

| This compound | - |

| Cyclotrimethylenetrinitramine | RDX |

| Cyclotetramethylene-tetranitramine | HMX |

| Pentaerythritol tetranitrate | PETN |

Computational Approaches to Thermal Stability and Decomposition Pathways

The thermal stability and decomposition mechanisms of energetic materials are of paramount importance for their safe handling, storage, and performance. Computational chemistry provides powerful tools to investigate these properties at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. For a complex molecule such as this compound, these theoretical approaches are invaluable in predicting its behavior under thermal stimuli.

Ab Initio Molecular Dynamics (AIMD) for Mechanistic Insights

Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the time evolution of a system of atoms by calculating the forces on the atoms directly from electronic structure theory, without the need for empirical parameters. nih.govnih.gov This first-principles approach allows for the modeling of chemical reactions, including the complex decomposition pathways of energetic materials.

For analogous polynitroalkanes, AIMD simulations have shown that the initial decomposition is often triggered by the homolytic cleavage of a C-NO2 bond, leading to the formation of radical species. researchgate.net In the case of this compound, the presence of five nitro groups suggests that C-NO2 bond scission is a highly probable initial decomposition step. The fluorine atoms, due to their high electronegativity, are expected to influence the electronic structure of the molecule and, consequently, the relative strengths of the chemical bonds.

A hypothetical AIMD simulation of this compound would likely investigate the following:

The temperature at which the first bond-breaking event occurs.

The nature of the initial bond scission (e.g., C-NO2, C-C, or C-F).

The subsequent reaction pathways of the resulting radical fragments.

The final product distribution as a function of temperature and pressure.

These simulations, though computationally expensive, provide unparalleled mechanistic detail and are crucial for developing a fundamental understanding of the thermal decomposition of novel energetic materials.

Identification of Trigger Bonds and Bond Dissociation Energies in Fluoronitroalkanes

The "trigger bond" in an energetic molecule is the weakest bond that is most likely to break first under thermal or shock stimuli, thereby initiating the decomposition cascade. The bond dissociation energy (BDE) is a key metric used to identify the trigger bond, with a lower BDE indicating a weaker bond.

For nitroalkanes, the C-NO2 bond is often the trigger bond. researchgate.net However, the presence of fluorine atoms in fluoronitroalkanes can significantly alter the BDEs of various bonds in the molecule. The strong electron-withdrawing nature of fluorine can influence the electron density distribution and the strengths of adjacent bonds.

Computational studies have been performed to calculate the C-NO2 BDEs in various nitroalkanes, including some fluorinated derivatives. dtic.mil These studies have shown that the BDE of the C-NO2 bond can be influenced by the molecular environment. For instance, a relationship has been observed between the C-NO2 BDE and the electrostatic potential maxima on the molecular surfaces above these bond regions. dtic.mil

While a comprehensive set of BDEs for this compound is not available, we can infer the relative bond strengths based on studies of analogous compounds. The table below presents typical BDE values for bonds found in fluoronitroalkanes, which can be used to estimate the likely trigger bond in this compound.

| Bond Type | Typical Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-NO2 | 240 - 260 |

| C-C | 340 - 370 |

| C-H | 410 - 430 |

| C-F | 450 - 490 |

Based on these general trends, the C-NO2 bonds in this compound are expected to be the weakest and therefore the most likely trigger bonds for its thermal decomposition. The exact BDE values would depend on the specific molecular geometry and the electronic effects of the surrounding nitro and fluoro groups. Accurate quantum chemical calculations, such as those employing density functional theory (DFT) or high-level ab initio methods, would be required to determine the precise BDEs for this molecule.

High-Throughput Virtual Screening and Machine Learning in Novel Energetic Material Discovery

The discovery of novel energetic materials with improved performance and safety characteristics is a time-consuming and resource-intensive process. High-throughput virtual screening (HTVS) combined with machine learning (ML) has emerged as a powerful strategy to accelerate this process. rsc.orgrsc.org This approach involves the computational generation of large libraries of candidate molecules and the use of predictive models to rapidly assess their key properties.

While there is no specific mention of this compound in published HTVS studies, the methodologies are directly applicable to the discovery of new fluoronitroalkanes with desirable properties. These studies often focus on predicting properties such as:

Density: A key factor in detonation performance.

Heat of Formation: Determines the energy content of the material.

Detonation Velocity and Pressure: Measures of explosive performance.

Impact Sensitivity: A critical safety parameter.

Thermal Stability: The ability to withstand high temperatures without decomposing.

Machine learning models are trained on existing databases of energetic materials to learn the relationships between molecular structure and these properties. researchgate.net For fluorinated energetic materials, the inclusion of fluorine-specific descriptors in the ML models is crucial for accurate predictions. researchgate.net

The general workflow for HTVS and ML in energetic material discovery is as follows:

Library Generation: A virtual library of candidate molecules is created, often based on a specific chemical scaffold or by combining various functional groups. For acyclic compounds like this compound, this could involve varying the chain length, the number and position of nitro and fluoro groups, and the inclusion of other energetic moieties. acs.org

Property Prediction: Machine learning models are used to predict the key properties of each molecule in the library.

Screening and Selection: The library is screened based on a set of predefined criteria to identify the most promising candidates. This multi-objective optimization aims to find molecules that balance high performance with good safety and stability.

Experimental Validation: The most promising candidates identified through virtual screening are then synthesized and characterized experimentally to validate the computational predictions.

This data-driven approach significantly narrows down the chemical space that needs to be explored experimentally, thereby accelerating the discovery of new and improved energetic materials.

First-Principles Crystal Structure Prediction for Stabilized Energetic Compounds

The arrangement of molecules in the solid state, known as the crystal structure, has a profound impact on the properties of energetic materials, including their density, sensitivity, and stability. First-principles crystal structure prediction (CSP) is a computational methodology that aims to predict the most stable crystal structures of a molecule based solely on its chemical diagram. princeton.edunih.gov

The CSP process typically involves two main steps:

Generation of Candidate Structures: A large number of plausible crystal packing arrangements are generated using various search algorithms.

Energy Ranking: The generated structures are then ranked based on their calculated lattice energies, with the most stable structures corresponding to the lowest energies.

For energetic materials, CSP is particularly valuable for:

Identifying potential polymorphs: Different crystal forms of the same compound can have vastly different properties. CSP can help to identify these polymorphs before they are discovered experimentally.

Understanding structure-property relationships: By analyzing the predicted crystal structures, researchers can gain insights into how molecular packing affects properties like density and sensitivity.

Designing materials with desired properties: CSP can be used to guide the design of new energetic materials with optimized crystal packing for enhanced stability and performance.

While specific CSP studies on this compound have not been reported, the methods are applicable to linear polynitroalkanes. The flexibility of the pentane backbone in this molecule would present a challenge for CSP, as a larger conformational space would need to be explored.

The table below summarizes the key aspects of the computational methods discussed in this article.

| Computational Method | Key Application | Information Obtained |

|---|---|---|

| Ab Initio Molecular Dynamics (AIMD) | Simulating thermal decomposition | Reaction mechanisms, decomposition pathways, product formation |

| Bond Dissociation Energy (BDE) Calculation | Identifying trigger bonds | Relative bond strengths, prediction of initial decomposition step |

| High-Throughput Virtual Screening (HTVS) & Machine Learning (ML) | Accelerated discovery of new materials | Prediction of key properties (density, performance, sensitivity) for large libraries of molecules |

| First-Principles Crystal Structure Prediction (CSP) | Predicting solid-state structures | Identification of stable polymorphs, understanding of structure-property relationships |

Structure Performance Relationships in Highly Nitrated Fluorinated Pentanes

Impact of Fluorine and Nitro Group Substitution on Molecular Architecture and Stability

The stability and molecular architecture of energetic materials are significantly influenced by the substitution of fluorine and nitro groups. nih.gov The strong electron-withdrawing nature of fluorine enhances the properties of these materials, contributing to high density, low sensitivity, and excellent thermal stability. nih.gov

Nitro groups, being effective leaving groups in nucleophilic reactions, are second only to fluorine in this regard. mdpi.com The presence of multiple nitro groups is a defining characteristic of many explosives, as they are the primary source of energy release during detonation. mdpi.com However, the introduction of numerous nitro groups can also lead to instability. The stability of fluorinated compounds is often enhanced due to the strength of the C-F bond. dtic.mil Research on fluorinated polydienes, for example, has shown that fluorination can increase thermal stability, leading to higher onset temperatures for decomposition. dtic.mil

The interaction between fluorine and nitro groups within the same molecule is complex. The high electronegativity of fluorine can influence the charge distribution around the nitro groups, potentially affecting the C-NO2 bond strength, which is a critical factor in the initiation of detonation. ffi.no In general, the thermal stability of fluorocarbon polymers is notably high, particularly in perfluoroaliphatic substances. nih.gov The strategic placement of fluorine atoms can therefore be a key factor in moderating the sensitivity of highly nitrated compounds while maintaining high energy output. nih.gov

| Property | Influence of Fluorine Substitution | Influence of Nitro Group Substitution |

| Density | Increases molecular density. nih.gov | Significantly increases molecular density. |

| Thermal Stability | Generally enhances thermal stability due to strong C-F bonds. dtic.milnih.govnih.gov | Can decrease stability; C-NO2 bond is often the trigger linkage. ffi.no |

| Sensitivity | Tends to decrease sensitivity. nih.gov | Increases sensitivity and energy content. mdpi.com |

| Electron-withdrawing Effect | Strong electron-withdrawing effect. nih.gov | Strong electron-withdrawing effect. mdpi.com |

Correlation Between Molecular Structure and Detonation Characteristics in Pentane (B18724) Derivatives

The detonation characteristics of an energetic material, such as detonation velocity (D) and detonation pressure (P), are strongly correlated with its molecular structure. neliti.com Key factors that can be tuned through structural modification include density (ρ), heat of formation (HOF), and oxygen balance. researchgate.net

High density is a critical factor for achieving high detonation performance, as both detonation velocity and pressure are roughly proportional to the initial density of the explosive. researchgate.net The incorporation of dense fluorine atoms and multiple nitro groups into the pentane backbone significantly increases the molecule's density compared to the parent alkane. nih.govwikipedia.orgnih.gov

The heat of formation also plays a role, with a higher positive heat of formation contributing to a greater energy release upon detonation. sci-hub.ru The arrangement of atoms also influences intermolecular interactions, such as hydrogen bonding, which can affect crystal packing and, consequently, the bulk density of the material. rsc.org Computational studies using methods like Density Functional Theory (DFT) are often employed to predict the detonation properties of new energetic molecules based on their calculated densities and heats of formation. researchgate.netresearchgate.net These studies have shown that the introduction of fluorine-containing substituents can significantly enhance the detonation performance of energetic derivatives. researchgate.net

| Compound | Formula | Density (g/cm³) (approx.) | Detonation Velocity (m/s) (approx.) | Key Structural Features |

| n-Pentane | C₅H₁₂ | 0.626 | N/A (not an explosive) | Simple alkane chain. wikipedia.orgnih.gov |

| 1,1,1,3,5,5,5-Heptanitropentane | C₅H₅N₇O₁₄ | ~1.85 | ~8,800 | High degree of nitration, high density. |

| 1,5-Difluoro-1,1,3,5,5-pentanitropentane | C₅H₅F₂N₅O₁₀ | ~1.90 | ~9,100 | High density from both nitro and fluoro groups, potentially enhanced stability. |

Note: The values for the nitrated and fluoronitrated pentanes are illustrative estimates based on data for similar polynitroalkanes and fluorinated energetic materials. researchgate.netwikipedia.orgresearchgate.netnih.gov

Influence of Conformational Preferences on Energetic Properties

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its energetic properties. beilstein-journals.org Fluorine substitution is a powerful tool for influencing molecular conformation due to stereoelectronic effects associated with the highly polarized C-F bond. beilstein-journals.orgnih.gov These effects can alter the shape of the molecule, which in turn affects how it packs in a crystal lattice. beilstein-journals.org

In flexible molecules like pentane derivatives, rotation around single bonds allows for various conformations. wikipedia.org The introduction of bulky nitro groups and electronegative fluorine atoms creates specific conformational preferences. For instance, studies on 1,3-difluorinated alkanes show that the –CHF–CH₂–CHF– motif strongly influences the conformation of the alkane chain. nih.govsoton.ac.uk The most stable conformation often seeks to minimize steric hindrance between bulky groups and manage electrostatic interactions between polarized bonds. mdpi.com

The preferred conformation directly impacts the crystal density of the energetic material. A conformation that allows for more efficient molecular packing will result in a higher bulk density, which is a key determinant of detonation velocity and pressure. rsc.orgat.ua Therefore, understanding and controlling the conformational behavior of polynitrofluoropentanes is crucial for optimizing their energetic performance. beilstein-journals.org Computational analysis and techniques like NMR spectroscopy are used to determine the most stable conformers and predict their influence on the macroscopic properties of the material. mdpi.com

Design Principles for Enhancing Energetic Performance in Polynitrofluoropentanes

The design of new, high-performance energetic materials is guided by a set of principles derived from established structure-property relationships. For polynitrofluoropentanes, these principles focus on maximizing energy output while maintaining acceptable stability.

Increasing Density: Maximizing molecular density is a primary goal. This is achieved by incorporating a high number of dense functional groups, such as nitro (–NO₂) groups and fluorine (–F) atoms. rsc.org The strategic placement of these groups to allow for efficient crystal packing is also critical for achieving a high bulk density. rsc.org

Optimizing Oxygen Balance: The oxygen balance of an explosive is a measure of the degree to which it can oxidize its own carbon and hydrogen atoms upon detonation. While not explicitly detailed for this compound, achieving an oxygen balance closer to zero, where the explosive contains enough oxygen to completely convert all carbon to CO₂ and hydrogen to H₂O, generally maximizes the energy release. rsc.org

Improving Stability: Stability is crucial for the safe handling and storage of energetic materials. The inherent strength of the C-F bond suggests that fluorination can enhance thermal stability. dtic.milresearchgate.netmdpi.com The goal is to create a molecule with a high activation energy for decomposition, ensuring it only detonates under specific conditions. nih.gov The introduction of fluorine can also enhance the energetic performance of materials by contributing to the heat released during thermal oxidation. nih.gov

By applying these principles and utilizing computational chemistry to predict the properties of hypothetical molecules, researchers can rationally design new energetic materials like highly nitrated and fluorinated pentanes with superior performance characteristics. researchgate.netdergipark.org.tr

Emerging Research Frontiers and Methodological Advancements

Development of Next-Generation Fluorinated and Nitrated Energetic Compounds

The quest for advanced energetic materials has led to a focus on compounds that offer superior performance and safety characteristics compared to traditional explosives. The incorporation of fluorine and nitro groups into organic molecules is a key strategy in this endeavor.

The development of next-generation fluorinated and nitrated energetic compounds is focused on several key areas:

Increasing Energetic Performance: Researchers are exploring novel molecular architectures that maximize the density and heat of formation of these compounds. This includes the synthesis of caged structures and the introduction of other energetic functional groups in addition to fluorine and nitro groups.

Green Energetics: There is a growing emphasis on developing environmentally benign energetic materials. researchgate.net Research is underway to design compounds that have reduced environmental impact throughout their lifecycle, from synthesis to disposal.

The hypothetical properties of 1,5-Difluoro-1,1,3,5,5-pentanitropentane, based on trends observed in related compounds, are presented in Table 1.

| Property | Predicted Value |

|---|---|

| Chemical Formula | C5H5F2N5O10 |

| Molecular Weight | 353.12 g/mol |

| Density | ~1.95 g/cm³ |

| Detonation Velocity | ~9,000 m/s |

| Detonation Pressure | ~38 GPa |

| Impact Sensitivity | Moderate |

Advanced Computational Models for Predicting Complex Energetic Behavior

Given the inherent risks and costs associated with synthesizing and testing novel high explosives, computational modeling has become an indispensable tool in the field of energetic materials. illinois.edupurdue.edupurdue.edu These models allow researchers to predict the properties and behavior of new compounds before they are ever synthesized.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. dtic.milresearchgate.netresearchgate.netuni.lu In the context of energetic materials, DFT is used to predict a wide range of properties, including:

Heats of formation

Molecular geometries

Vibrational frequencies

Electronic band structures

These fundamental properties are then used to estimate performance parameters such as detonation velocity and pressure.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the dynamic behavior of materials at the atomic level. nih.govcore.ac.uknih.govcaltech.eduaip.org In the field of energetic materials, MD simulations are used to investigate:

Shock Sensitivity: By simulating the response of a material to a shock wave, researchers can gain insights into the mechanisms of detonation initiation. nih.govnih.govcaltech.edu

Thermal Decomposition: MD simulations can be used to study the chemical reactions that occur when an energetic material is heated, providing information about its thermal stability.

Material Properties: MD can be used to calculate various material properties, such as equations of state and mechanical properties, which are crucial for engineering applications.

A comparison of the predicted performance of this compound with established energetic materials is shown in Table 2.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| TNT | 1.65 | 6,900 | 19 |

| RDX | 1.82 | 8,750 | 34 |

| HMX | 1.91 | 9,100 | 39 |

| This compound (Predicted) | ~1.95 | ~9,000 | ~38 |

Interdisciplinary Approaches in Fluoronitroalkane Research

The development of advanced energetic materials like fluoronitroalkanes requires a highly interdisciplinary approach, integrating expertise from various scientific and engineering fields.

Synthetic Chemistry: Organic and fluorine chemists are essential for designing and executing the synthesis of these complex molecules.

Materials Science: Materials scientists play a crucial role in characterizing the physical and mechanical properties of new energetic materials and formulating them into practical explosives.

Physics and Engineering: Physicists and engineers are involved in studying the detonation physics of these materials and designing the systems in which they will be used.

Computational Science: As discussed previously, computational chemists and physicists are vital for predicting the properties of new materials and guiding experimental efforts.

Collaborations between academic institutions, government laboratories, and private industry are crucial for advancing the field. llnl.govacs.orgllnl.govgoogle.com These partnerships facilitate the sharing of knowledge, resources, and expertise, accelerating the development and transition of new technologies from the laboratory to real-world applications.

Future Challenges and Opportunities in the Field of Highly Energetic Materials

The field of highly energetic materials is poised for significant advancements, driven by the continuous demand for materials with improved performance, safety, and environmental characteristics. idstch.comdtic.milthe-innovation.org

Challenges:

Balancing Performance and Sensitivity: A perennial challenge in energetic materials research is achieving high energy output while maintaining a low sensitivity to accidental initiation.

Environmental Concerns: The environmental impact of energetic materials is a growing concern, and there is a need to develop greener alternatives to traditional explosives.

Opportunities:

Advanced Manufacturing: Techniques such as additive manufacturing (3D printing) offer the potential for creating complex explosive geometries with tailored properties. idstch.com

Artificial Intelligence and Machine Learning: AI and machine learning are being increasingly used to accelerate the discovery and design of new energetic materials by screening vast chemical spaces for promising candidates. nih.gov

Novel Formulations: The development of new binders, plasticizers, and other formulation components can significantly enhance the properties of energetic materials.

The continued exploration of novel compounds like this compound, coupled with advancements in computational modeling and interdisciplinary collaboration, will undoubtedly lead to the development of next-generation energetic materials with unprecedented capabilities.

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of 1,5-Difluoro-1,1,3,5,5-pentanitropentane?

Answer:

Synthetic optimization should employ factorial design (e.g., 2<sup>k</sup> or 3<sup>k</sup> designs) to systematically evaluate variables such as reaction temperature, fluorinating agent stoichiometry, and nitration time . For multi-variable interactions, orthogonal design (e.g., Taguchi method) can reduce experimental runs while identifying dominant factors. Post-synthesis, purity and yield should be validated via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy . Example parameters for optimization:

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature (°C) | 0–100 | 60 |

| Fluorinating Agent Equiv. | 1.0–3.0 | 2.2 |

| Reaction Time (h) | 12–48 | 24 |

Advanced: How can theoretical frameworks resolve contradictions in stability data for fluorinated nitroalkanes like this compound?

Answer:

Contradictions in thermal or hydrolytic stability data may arise from divergent testing conditions (e.g., humidity, solvent polarity). Researchers should align experimental protocols with conceptual frameworks such as Marcus theory (electron transfer kinetics) or density functional theory (DFT) simulations to model decomposition pathways . For example, accelerated aging studies under controlled humidity (e.g., 30–70% RH) combined with Arrhenius modeling can reconcile discrepancies between lab and computational predictions. Cross-reference decomposition products via high-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) .

Basic: What analytical techniques are critical for characterizing fluorinated nitro compounds?

Answer:

Key techniques include:

- <sup>19</sup>F NMR : To confirm fluorine substitution patterns and quantify purity .

- X-ray crystallography : For structural elucidation of crystalline intermediates.

- Differential scanning calorimetry (DSC) : To assess thermal stability and exothermic decomposition thresholds.

- Ion chromatography (IC) : For detecting nitrate/nitrite byproducts.

Always calibrate instruments with certified fluorinated standards (e.g., perfluorotributylamine) to ensure accuracy .

Advanced: How can computational chemistry guide the design of derivatives with enhanced energetic performance?

Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can predict detonation velocity (VoD) and pressure (PCJ) by analyzing bond dissociation energies (BDEs) and heats of formation (ΔHf) . Pair these with molecular dynamics (MD) simulations to assess crystal packing efficiency, which influences sensitivity. For example, substituting fluorine with chlorine may increase density but reduce thermal stability. Validate predictions via small-scale sensitivity tests (e.g., BAM friction/pendulum tests) .

Basic: What safety protocols are essential for handling fluorinated nitroalkanes?

Answer:

- Use inert-atmosphere gloveboxes (<1% O2) to prevent accidental ignition.

- Conduct hazard assessments using DSC and adiabatic calorimetry (e.g., ARC) to identify onset temperatures for decomposition .

- Store compounds in fluoropolymer-coated containers at ≤−20°C to minimize hydrolysis.

Advanced: How can orthogonal experimental designs improve scalability in fluorination reactions?

Answer:

Orthogonal arrays (e.g., L9 Taguchi) reduce experimental runs by decoupling interactions between variables like catalyst loading, solvent polarity, and agitation speed. For example:

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Catalyst (mol%) | 0.5 | 1.0 | 1.5 |

| Solvent | DCM | THF | Toluene |

| Agitation (rpm) | 200 | 500 | 1000 |

Analyze results via signal-to-noise (S/N) ratios to prioritize factors affecting yield and purity .

Basic: What are the key challenges in synthesizing multi-fluorinated nitroalkanes?

Answer:

- Regioselectivity : Competing fluorination at non-target positions (e.g., C2 vs. C5) can occur due to steric effects. Use bulky directing groups (e.g., tert-butyl) to improve selectivity .

- Byproduct formation : Nitro-to-nitrite rearrangement is common; mitigate via low-temperature nitration (−10°C) .

Advanced: How can isotopic labeling (e.g., <sup>15</sup>N) elucidate reaction mechanisms in nitrofluorination?

Answer:

<sup>15</sup>N-labeled precursors enable tracking of nitro group migration via <sup>15</sup>N NMR or isotope-ratio mass spectrometry (IRMS). For example, labeling the nitrating agent (e.g., <sup>15</sup>NH4NO3) can distinguish between nitration pathways (electrophilic vs. radical) . Combine with kinetic isotope effects (KIEs) to validate proposed mechanisms.

Basic: What solvents are compatible with fluorinated nitro compounds?

Answer:

Non-polar solvents (e.g., perfluorohexane, FC-72) minimize hydrolysis. Avoid protic solvents (e.g., H2O, alcohols) due to nucleophilic attack on fluorine. For polar reactions, use fluorinated ethers (e.g., HFE-7100) .

Advanced: How do fluorinated nitroalkanes compare to non-fluorinated analogs in energetic materials?

Answer:

Fluorination typically increases density (e.g., 1.8–2.1 g/cm<sup>3</sup>) and oxygen balance but may reduce thermal stability. Compare via:

| Property | Fluorinated Analog | Non-Fluorinated Analog |

|---|---|---|

| Density (g/cm³) | 2.0 | 1.5 |

| ΔHf (kJ/mol) | −120 | −80 |

| Tdec (°C) | 150 | 200 |

Use small-scale detonation tests (e.g., plate dent) to correlate performance with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.